molecular formula C21H26BrN3O B2824720 2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898431-05-5

2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2824720
CAS No.: 898431-05-5
M. Wt: 416.363
InChI Key: IAWOSJOBWVJLKG-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a benzamide core linked to a 4-methylpiperazine moiety, is characteristic of compounds investigated for targeted protein inhibition . The 4-methylpiperazine group is a privileged scaffold in drug discovery, known to improve aqueous solubility and optimize pharmacokinetic profiles, and is a key component in numerous FDA-approved therapeutic agents . This compound is intended for research applications only, including in vitro biochemical assays and as a structural template for the design and synthesis of novel enzyme inhibitors . Researchers can utilize it to explore structure-activity relationships (SAR), particularly in the development of potential inhibitors for specific protein targets . It is supplied for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3O/c1-16-7-9-17(10-8-16)20(25-13-11-24(2)12-14-25)15-23-21(26)18-5-3-4-6-19(18)22/h3-10,20H,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWOSJOBWVJLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps:

    Amidation: The formation of the benzamide structure involves the reaction of a brominated benzoyl chloride with an amine, such as 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine.

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the tolyl group.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the benzamide structure.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzamide derivatives.

    Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide would depend on its specific interactions with molecular targets. These could include:

    Receptors: Binding to and modulating the activity of specific receptors.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides with Piperazine Moieties

Compound A : 4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 62984-74-1)
  • Structure : Chlorine substituent at the para position of the benzamide; phenylpiperazine instead of methylpiperazine.
  • The unsubstituted phenylpiperazine may confer weaker selectivity for specific receptors compared to the 4-methylpiperazine in the target compound .
  • Molecular Weight : 361.84 g/mol vs. 419.85 g/mol (calculated for target compound).
Compound B : N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide
  • Structure : Nitro group at benzamide para position; methoxyphenyl-piperazine and pyridyl substituents.
  • Key Differences: The nitro group is strongly electron-withdrawing, altering electronic properties and reactivity compared to the bromine in the target compound.
  • Crystallographic Data: Monoclinic crystal system (P21/n), Z = 4, with distinct packing interactions due to the nitro and pyridyl groups .

Brominated Benzamide Derivatives

Compound C : 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide
  • Structure : Bromine at benzamide para position; nitro and methoxy groups on the aniline ring.
  • Key Differences :
    • Para-substituted bromine may sterically hinder interactions compared to the ortho-bromo configuration in the target compound.
    • Nitro and methoxy groups create a polarizable aromatic system, influencing π-π stacking in crystalline states .
Compound D : 2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide
  • Structure : Bromine at benzamide ortho position; pyrazole ring substituted with 4-methylbenzyl.
  • Key Differences :
    • The pyrazole ring introduces a planar heterocycle, contrasting with the flexible ethyl-piperazine linker in the target compound.
    • Reduced steric bulk compared to the piperazine-containing analog may affect binding pocket accessibility .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Benzamide) Piperazine Substituent
Target Compound C₂₁H₂₅BrN₃O 419.85 2-bromo 4-methyl
Compound A C₁₉H₂₀ClN₃O₂ 361.84 4-chloro Phenyl
Compound B C₂₅H₂₇N₅O₄ 461.52 4-nitro 2-Methoxyphenyl
Compound C C₁₄H₁₁BrN₂O₄ 343.16 4-bromo N/A

Biological Activity

2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromine atom and a piperazine moiety, is being investigated for various therapeutic applications, including its effects on cancer and neurological disorders.

  • Molecular Formula : C17H24BrN3O2
  • Molecular Weight : 382.29536 g/mol
  • IUPAC Name : 2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
  • Structure : The compound features a benzamide structure with a bromine substituent and a piperazine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system, while the benzamide structure may facilitate binding to various enzymes involved in metabolic pathways.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmission and cellular signaling.
  • Enzyme Inhibition : It could inhibit enzymes involved in cell proliferation and survival, which is particularly relevant in cancer therapy.

Biological Activity Studies

Research on 2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has revealed several promising biological activities:

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of related benzamide derivatives:

StudyFindings
Choi et al. (2016)Identified that benzamide derivatives can inhibit RET kinase activity, which is crucial for certain cancers .
Krohn et al. (2002)Demonstrated that benzamide riboside inhibits cell growth through DHFR downregulation .
Reddy et al. (2017)Reported novel 4-chloro-benzamides as potent RET inhibitors, providing insights into structure-activity relationships relevant for drug design .

Q & A

Q. What experimental approaches elucidate allosteric vs. orthosteric interactions with target receptors?

  • Methodology : Use Schild regression analysis in functional assays to distinguish allosteric modulation. Mutagenesis studies (e.g., alanine scanning) identify critical receptor residues for binding. Biolayer interferometry (BLI) quantifies cooperativity between the compound and endogenous ligands .

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